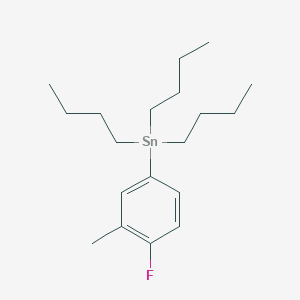

Tributyl(4-fluoro-3-methylphenyl)stannane

Descripción

Propiedades

IUPAC Name |

tributyl-(4-fluoro-3-methylphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.3C4H9.Sn/c1-6-4-2-3-5-7(6)8;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOYVATZEGGUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33FSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379144 | |

| Record name | TRIBUTYL(4-FLUORO-3-METHYLPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130739-96-7 | |

| Record name | TRIBUTYL(4-FLUORO-3-METHYLPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tributyl 4 Fluoro 3 Methylphenyl Stannane

Precursor Synthesis and Derivatization Strategies

A critical first step in the synthesis of Tributyl(4-fluoro-3-methylphenyl)stannane is the preparation of a reactive precursor, typically an aryl halide.

Preparation of 4-fluoro-3-methylphenyl halides or related aryl derivatives

The most common precursor is 1-bromo-4-fluoro-3-methylbenzene. This compound can be synthesized by the bromination of 4-fluorotoluene. A notable method involves carrying out the bromination in glacial acetic acid in the presence of iodine and iron (or an iron salt) as catalysts. This specific catalytic system has been shown to increase the yield of the desired 3-bromo-4-fluorotoluene isomer relative to the 2-bromo-4-fluorotoluene byproduct. libretexts.org

Direct Stannylation Reactions

Direct stannylation methods involve the generation of a highly reactive organometallic intermediate from the aryl halide precursor, which is then quenched with a tributyltin halide.

Lithium-Halogen Exchange and Trapping with Tributyltin Halides

A well-established method for forming aryl-tin bonds is through lithium-halogen exchange. orgsyn.org In this process, an aryl halide, such as 1-bromo-4-fluoro-3-methylbenzene, is treated with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). This reaction rapidly exchanges the halogen atom for a lithium atom, forming the highly reactive 4-fluoro-3-methylphenyllithium intermediate. orgsyn.orgwikipedia.org This intermediate is then immediately "trapped" by the addition of a tributyltin halide, such as tributyltin chloride, to yield this compound. The rate of exchange is generally faster for iodides than bromides, and chlorides are the least reactive. orgsyn.org

Table 1: Reactivity of Halides in Lithium-Halogen Exchange

| Halogen | Reactivity |

|---|---|

| Iodine | Highest |

| Bromine | Intermediate |

Alternative Metalation Approaches for Aryl-Tin Bond Formation

An alternative to lithium-halogen exchange is the use of Grignard reagents. The Grignard reagent, 3-fluoro-4-methylphenylmagnesium bromide, can be prepared by reacting 1-bromo-4-fluoro-3-methylbenzene with magnesium metal in an ether solvent like tetrahydrofuran (THF). orgsyn.org This organomagnesium compound can then be reacted with a tributyltin halide to form the desired aryl-tin bond. This method offers a practical alternative as Grignard reagents are often easier to handle than their organolithium counterparts.

Catalytic Synthesis Approaches for Aryltributylstannanes

Catalytic methods, particularly those employing palladium catalysts, offer powerful and versatile routes to aryltributylstannanes and are widely used in organic synthesis. orgsyn.orgtcichemicals.com

Transmetalation-Based Preparations (e.g., from arylboronic acids)

The Suzuki-Miyaura coupling reaction provides a powerful pathway for the synthesis of aryltributylstannanes through a transmetalation process. libretexts.orgsemanticscholar.org This approach involves the preparation of (4-fluoro-3-methylphenyl)boronic acid as a key intermediate. This boronic acid can be synthesized from 1-bromo-4-fluoro-3-methylbenzene via a lithium-halogen exchange followed by quenching with a trialkyl borate, such as triisopropyl borate, and subsequent acidic workup.

Once the (4-fluoro-3-methylphenyl)boronic acid is obtained, it can be coupled with a tributyltin species, such as tributyltin oxide or tributyltin methoxide, in a palladium-catalyzed reaction. semanticscholar.org The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product. libretexts.org

Table 2: Comparison of Synthetic Methodologies

| Methodology | Precursor | Key Intermediate | Reagents |

|---|---|---|---|

| Lithium-Halogen Exchange | 1-bromo-4-fluoro-3-methylbenzene | 4-fluoro-3-methylphenyllithium | n-BuLi, Tributyltin chloride |

| Grignard Reaction | 1-bromo-4-fluoro-3-methylbenzene | 3-fluoro-4-methylphenylmagnesium bromide | Mg, Tributyltin chloride |

Hydrostannation and Carbostannylation Routes (if applicable to aryl systems)

Hydrostannation involves the addition of a tin hydride (Sn-H) bond across an unsaturated carbon-carbon multiple bond, such as an alkene or alkyne. wikipedia.org This process is typically catalyzed by transition metals or initiated by radicals and is a common method for preparing alkyl- and vinylstannanes. wikipedia.orgorganic-chemistry.org For instance, palladium-catalyzed hydrostannation of cyclopropenes has been shown to be a highly efficient, stereo- and regioselective method for producing multisubstituted cyclopropylstannanes. organic-chemistry.org The reaction generally proceeds via the addition of the stannyl group to the least hindered face of the double bond. organic-chemistry.org

However, the direct application of hydrostannylation to synthesize aryl stannanes like this compound from a corresponding aromatic precursor is not a standard or generally applicable methodology. The mechanism of hydrostannylation is fundamentally an addition reaction to a π-system. Aromatic systems, such as the benzene ring in the target molecule, are characterized by their stability and undergo substitution reactions rather than addition reactions to preserve their aromaticity. Therefore, the direct hydrostannylation of a benzene ring is not a feasible synthetic route. Hydrostannylation is more suited for the reduction of unpolarized multiple bonds. wikipedia.org

Carbostannylation, the simultaneous addition of a carbon group and a stannyl group across a π-bond, is also a powerful tool in organometallic synthesis. For example, palladium-catalyzed three-component assembly of allenes, acyl chlorides, and bimetallic reagents like distannanes can produce substituted 2-acylallylmetal reagents in a highly regio- and stereoselective manner. While effective for certain unsaturated systems, this methodology is not typically applied to the direct synthesis of aryl stannanes from simple aromatic precursors for reasons similar to those limiting hydrostannylation.

The synthesis of aryl stannanes most commonly proceeds through other routes, such as the reaction of an organolithium or Grignard reagent (derived from the corresponding aryl halide) with a tributyltin halide, or through palladium-catalyzed cross-coupling reactions (Stille coupling). researchgate.net

Stereochemical Considerations in Organostannane Synthesis

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a critical aspect of organic synthesis, influencing the properties and reactivity of compounds. rijournals.comuou.ac.in In the context of organostannane synthesis, stereochemical control is crucial, particularly when the target molecule contains chiral centers, either at the tin atom or within the organic substituents. rijournals.comresearchgate.net

While this compound itself is an achiral molecule, the broader field of organostannane chemistry includes the synthesis of chiral stannanes. Organotin compounds with four different organic substituents (SnRR'R''R''') are tetrahedral and chiral, and they have been successfully resolved into individual enantiomers. wikipedia.org The synthesis of such compounds in an enantiomerically pure form requires stereoselective methods. uou.ac.in

Stereoselective synthesis can be categorized as either diastereoselective or enantioselective. uou.ac.in

Enantioselective synthesis produces one enantiomer in preference to the other. This is often achieved by using chiral catalysts, chiral auxiliaries, or chiral reagents that create a chiral environment for the reaction. rijournals.comuou.ac.in

Diastereoselective synthesis occurs when a reaction can produce two or more diastereomeric products, but one is formed preferentially. This is common in reactions involving molecules that already contain a stereocenter, where the existing chiral center influences the stereochemical outcome of a new center being formed.

Challenges in stereocontrolled synthesis include scalability, repeatability, and ensuring the stereochemical purity of the final product, which often requires specialized purification techniques and analytical methods like X-ray crystallography or chiroptical spectroscopy. researchgate.net The development of functionalized organotin compounds, such as α-heteroatom-substituted allylic stannanes, has enabled highly regio- and stereoselective reactions, leading to the synthesis of complex molecules like 1,2-diols and 1,4-aminoalcohols with high stereoselectivity. osaka-u.ac.jp

The table below summarizes key concepts in stereoselective synthesis relevant to organostannanes.

| Stereoselective Concept | Description | Relevance in Organostannane Synthesis |

|---|---|---|

| Enantioselectivity | A reaction that preferentially forms one enantiomer over its mirror image. uou.ac.in | Crucial for the synthesis of chiral stannanes (SnRR'R''R''') and molecules with chiral carbon frameworks. wikipedia.orgrijournals.com |

| Diastereoselectivity | A reaction that preferentially forms one diastereomer over another. ethernet.edu.et | Important when reacting organostannanes that contain pre-existing stereocenters or when creating new stereocenters in their presence. osaka-u.ac.jp |

| Chiral Catalysts | Catalysts that are chiral and can induce chirality in the product. rijournals.com | Used in asymmetric synthesis to produce enantiomerically enriched organostannane products. |

| Chiral Auxiliaries | A chiral group temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. researchgate.net | Can be attached to the organic moiety to control stereochemistry during the formation of the C-Sn bond or subsequent reactions. |

Mechanistic Aspects of Reactions Involving Tributyl 4 Fluoro 3 Methylphenyl Stannane

Transition Metal-Catalyzed Processes

The Stille reaction, a cornerstone of carbon-carbon bond formation, proceeds through a catalytic cycle involving a palladium catalyst. This cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The specific nature of the aryl stannane (B1208499), in this case, Tributyl(4-fluoro-3-methylphenyl)stannane, plays a crucial role in the efficiency and mechanism of each of these steps.

Oxidative Addition Dynamics with Fluorinated Aryl Systems

Oxidative addition is the initial step in the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halogen or carbon-pseudohalide bond of the electrophilic coupling partner. wikipedia.org While this compound itself does not undergo oxidative addition, the electronic properties of its fluorinated aryl group are highly relevant to this stage of the catalytic cycle, particularly in scenarios where a fluorinated aryl halide is the electrophile.

In some cases, a heterobimetallic mechanism involving a Lewis acid, such as a magnesium species in Grignard-type couplings, can significantly lower the energy barrier for Ar-F bond activation. This is achieved through Lewis acid activation of the fluoride, making the carbon atom more susceptible to nucleophilic attack by the palladium center. nih.govacs.org

Transmetalation Pathways and Rate-Determining Steps

Transmetalation is the step where the organic group from the organostannane is transferred to the palladium(II) center, which was formed during the oxidative addition. This step is often the rate-determining step of the Stille coupling. scribd.com The mechanism of transmetalation can be complex and is influenced by the nature of the reactants, ligands, and solvent. An associative mechanism, where the organostannane coordinates to the palladium center leading to a transient pentavalent species, is commonly proposed. wikipedia.org

The electronic character of the aryl group on the stannane is a critical factor in the transmetalation step. For this compound, the opposing electronic effects of the fluorine (electron-withdrawing) and methyl (electron-donating) groups create a nuanced situation.

Generally, electron-poor stannanes undergo slower transmetalation. scribd.com The electron-withdrawing nature of the fluorine atom at the 4-position would be expected to decrease the nucleophilicity of the ipso-carbon atom of the phenyl ring, thereby slowing down the rate of transmetalation. Conversely, the electron-donating methyl group at the 3-position would increase the electron density on the ring and enhance the nucleophilicity of the ipso-carbon, thus accelerating the transmetalation rate. The net effect of these two substituents on the rate of transmetalation would depend on the balance of their inductive and resonance effects.

Additives can also play a significant role. For instance, fluoride ions can coordinate to the tin atom, forming a hypervalent tin species that is believed to undergo transmetalation at a faster rate. harvard.edu Similarly, the presence of copper(I) salts can accelerate the reaction, potentially by scavenging free ligands that might inhibit the transmetalation step or by participating in a tin-copper exchange prior to transfer to palladium. harvard.edu

| Substituent | Position | Electronic Effect | Predicted Impact on Transmetalation Rate |

|---|---|---|---|

| Fluorine | 4 | Electron-withdrawing | Decrease |

| Methyl | 3 | Electron-donating | Increase |

| 4-Fluoro-3-methylphenyl | - | Combined effects | Dependent on the net electronic effect |

| Ligand Property | Effect on Oxidative Addition | Effect on Transmetalation | Effect on Reductive Elimination |

|---|---|---|---|

| Electron-rich | Accelerates | Can inhibit (electronically), but steric effects often dominate | Generally accelerates |

| Sterically bulky | Accelerates | Accelerates | Accelerates |

| Electron-poor | Slows | Can accelerate | Can accelerate |

Reductive Elimination Mechanisms

Reductive elimination is the final step of the catalytic cycle, where the two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. wikipedia.org This step typically requires a cis arrangement of the two groups to be eliminated.

Radical Reaction Mechanisms with Aryl Stannanes

Aryl stannanes can also participate in radical reactions, often initiated by light or a radical initiator. These reactions proceed via a radical chain mechanism involving stannyl radicals (R₃Sn•).

The general mechanism involves an initiation step where a radical is generated, followed by a propagation sequence. In the context of aryl stannanes, a common reaction is the photostimulated reaction with haloarenes, which can proceed via an Sᵣₙ1 (substitution radical-nucleophilic unimolecular) mechanism. In this process, the haloarene accepts an electron to form a radical anion, which then fragments to an aryl radical and a halide ion. The aryl radical can then react with a trialkylstannyl anion.

Alternatively, radical cyclization reactions can be initiated where a radical is generated on a side chain of a molecule containing an aryl stannane moiety. wikipedia.org The radical can then add to the aromatic ring.

The substituents on the aryl ring of the stannane can influence the stability of any potential radical intermediates and the regioselectivity of radical addition reactions. For this compound, the fluorine and methyl groups would influence the electron density of the aromatic π-system, which could affect the rate and outcome of radical attack. For instance, in stannane-mediated radical additions to arenes, the efficiency of the propagation step can be a key factor. acs.org The electronic nature of the arene, influenced by substituents, can impact the stability of the intermediate cyclohexadienyl radicals.

Computational Chemistry and DFT Studies on Reaction Pathways

The Stille cross-coupling reaction, a cornerstone of carbon-carbon bond formation in modern organic synthesis, proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. While experimental studies have provided a broad understanding of this mechanism, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to dissect the intricate details of the reaction pathways at a molecular level. For reactions involving arylstannanes like this compound, DFT calculations offer invaluable insights into the energetics and geometries of intermediates and transition states, which are often fleeting and difficult to characterize experimentally.

Energy Profiles and Transition State Analysis

Computational studies on model systems analogous to the reactions of this compound have elucidated the key energetic features of the Stille coupling. The transmetalation step, where the aryl group is transferred from the tin atom to the palladium center, is frequently identified as the rate-determining step of the catalytic cycle. DFT calculations have revealed the existence of two primary competing mechanisms for this crucial step: an "open" pathway and a "cyclic" or "closed" pathway.

The preferred pathway is influenced by several factors, including the nature of the ligands on the palladium catalyst, the solvent, and the identity of the leaving group on the palladium complex. Density functional theory calculations predict that a cyclic mechanism is more probable if a ligand dissociates prior to transmetalation, a scenario favored by good leaving groups like triflates in polar solvents. Conversely, bulky phosphine ligands tend to favor the open transition state.

Energy Profiles of Key Mechanistic Steps:

DFT calculations provide detailed energy profiles for the entire catalytic cycle. These profiles map the relative free energies of reactants, intermediates, transition states, and products. The activation energy (ΔG‡) for each elementary step determines its rate, with the highest barrier corresponding to the rate-determining step.

For a representative Stille coupling reaction, the calculated free energy profile reveals the relative heights of the energy barriers for oxidative addition, transmetalation, and reductive elimination. While specific values for this compound are not extensively reported, studies on similar arylstannane systems provide valuable benchmarks.

| Reaction Step | Species | Relative Free Energy (ΔG) | Activation Energy (ΔG‡) |

|---|---|---|---|

| Oxidative Addition | Reactants (Pd(0) + Ar-X) | 0.0 | 15-20 |

| Oxidative Addition Product | -5 to -10 | ||

| Transmetalation (Cyclic) | Pre-transmetalation Complex | -3 to -7 | 18-25 |

| Post-transmetalation Complex | -10 to -15 | ||

| Reductive Elimination | Pre-reductive Elimination Complex | -10 to -15 | 5-10 |

| Products (Ar-Ar' + Pd(0)) | -25 to -35 |

Transition State Analysis:

Transition state theory is fundamental to understanding reaction kinetics, and DFT calculations provide detailed geometric and energetic information about these critical points on the potential energy surface. For the transmetalation step in the Stille reaction, the geometries of the open and cyclic transition states have been extensively studied.

In the cyclic transition state , the tin atom, the palladium center, the transferring aryl group, and the leaving group on the palladium form a four-membered ring. This arrangement facilitates the concerted transfer of the aryl group and the leaving group.

The open transition state , in contrast, does not involve a direct interaction between the leaving group and the tin atom. The aryl group transfer occurs through a more linear arrangement.

The presence of substituents on the aryl ring of the organostannane, such as the fluoro and methyl groups in this compound, can influence the relative energies of these transition states. Electron-withdrawing groups, like fluorine, can affect the electron density at the ipso-carbon of the phenyl ring, thereby modulating the activation barrier for transmetalation. The methyl group, being electron-donating, also exerts an electronic effect, in addition to potential steric interactions. Computational studies have shown that both electron-donating and electron-withdrawing groups on the arylstannane can increase the rate of transmetalation, suggesting the operation of different mechanisms.

| Pathway | Activation Energy (ΔG‡) | Key Geometric Feature |

|---|---|---|

| Cyclic Transition State | 21.5 | Four-membered [Pd-C-Sn-X] ring |

| Open Transition State | 24.0 | Linear arrangement of C-Pd and C-Sn bonds |

This compound: A Versatile Reagent in Modern Cross-Coupling Chemistry

This compound is an organotin compound that has emerged as a valuable building block in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both fluorine and methyl groups on the phenyl ring, allows for the introduction of this specific moiety into a wide array of complex molecules, making it a significant tool for medicinal chemistry and materials science. This article will focus exclusively on the applications of this compound in cross-coupling chemistry, with a detailed exploration of its role in Stille reactions.

Role in the Synthesis of Complex Molecular Architectures

Building Block for Fluorine-Containing Aromatic Compounds

The primary application of Tributyl(4-fluoro-3-methylphenyl)stannane is as a nucleophilic partner in Stille cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly between sp²-hybridized centers. In this context, the stannane (B1208499) reagent efficiently transfers its 4-fluoro-3-methylphenyl group to an organic electrophile, typically an aryl, heteroaryl, or vinyl halide or triflate.

The presence of fluorine in aromatic compounds can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity in pharmaceutical candidates. This compound provides a direct route to introduce the specific 4-fluoro-3-methylphenyl scaffold, which is a structural component in various targeted molecular designs.

A notable example of its application is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their inhibition is a key strategy in cancer therapy. The pyrrolo[2,1-f]triazine core is a privileged scaffold in the development of such inhibitors. In a specific synthetic route, this compound was used to construct a key intermediate. It was coupled with 2-chloro-5-(4-methoxyphenyl)pyrrolo[2,1-f]triazine under Stille conditions to yield 2-(4-fluoro-3-methylphenyl)-5-(4-methoxyphenyl)pyrrolo[2,1-f]triazine. This reaction demonstrates the reagent's reliability in forging a critical aryl-heteroaryl bond in the assembly of a complex heterocyclic architecture.

Table 1: Stille Coupling Reaction for the Synthesis of a Pyrrolo[2,1-f]triazine Derivative

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Conditions | Product |

| 2-chloro-5-(4-methoxyphenyl)pyrrolo[2,1-f]triazine | This compound | Pd(PPh₃)₄, LiCl | Dioxane, 100 °C, 12 h | 2-(4-fluoro-3-methylphenyl)-5-(4-methoxyphenyl)pyrrolo[2,1-f]triazine |

Precursor for Diversified Aryl Derivatives

Once the 4-fluoro-3-methylphenyl group has been incorporated into a target molecule via the Stille coupling, it can serve as a foundational unit for further chemical modifications, leading to a diverse range of aryl derivatives. The reactivity of this substituted phenyl ring is governed by the electronic properties and directing effects of its substituents: the fluorine atom and the methyl group.

The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution, while the methyl group is an ortho-, para-directing activator. In the 4-fluoro-3-methylphenyl moiety, the positions open for electrophilic attack are C2 and C6. The combined directing effects would likely favor substitution at the C2 position, which is ortho to the activating methyl group and meta to the deactivating fluorine atom. Potential electrophilic substitution reactions could include nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of additional functional groups that can be used to modulate the molecule's properties or serve as handles for subsequent transformations.

Conversely, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated by strongly electron-withdrawing groups. While the methyl group is electron-donating and thus disfavors SNAr, under sufficiently harsh conditions or with appropriate activation elsewhere in the molecule, the fluorine could potentially be displaced by nucleophiles such as amines, alkoxides, or thiolates. This provides a pathway to introduce a different set of functionalities, thereby diversifying the molecular scaffold.

Applications in Stereoselective Construction of Fluorinated Molecules

The stereoselective construction of molecules, where the three-dimensional arrangement of atoms is precisely controlled, is a cornerstone of modern organic synthesis. In the context of Stille cross-coupling reactions, achieving stereoselectivity typically relies on the specific nature of the coupling partners or the use of chiral catalysts.

The scientific literature on stereospecific Stille reactions indicates that such transformations are most commonly achieved when using enantioenriched, configurationally stable organostannanes, such as secondary alkylstannanes. In these cases, the stereochemical information is embedded within the stannane reagent itself and is transferred with high fidelity to the product.

However, this compound is an achiral aryl stannane. The 4-fluoro-3-methylphenyl group is planar and possesses no stereocenters. Consequently, this reagent itself cannot induce stereoselectivity in a reaction with an achiral electrophile without the intervention of an external chiral influence, such as a chiral ligand on the palladium catalyst or a chiral auxiliary. There are no documented instances in the reviewed literature of this compound being directly employed for the primary purpose of stereoselective construction. Its role is confined to the introduction of the achiral fluorinated aryl moiety.

Asymmetric synthesis refers to methods that produce chiral molecules in an enantiomerically enriched form. As discussed in the previous section, this compound is an achiral reagent. Therefore, it does not participate directly in inducing asymmetry.

In principle, it could be used as a component in an asymmetric cross-coupling reaction if paired with a prochiral electrophile and a chiral catalyst system. In such a scenario, the chiral catalyst would differentiate between two enantiotopic leaving groups or faces of the electrophile, leading to an enantioenriched product. However, searches of chemical literature and databases have not revealed specific examples where this compound has been utilized in this manner. The focus of asymmetric Stille reactions has predominantly been on using chiral organostannanes or developing novel chiral ligand systems for the palladium catalyst.

Contribution to the Synthesis of Labeled Compounds (excluding clinical)

Organotin precursors, particularly trialkylarylstannanes, are exceptionally valuable in the synthesis of isotopically labeled compounds for research. The carbon-tin bond can be readily cleaved to introduce a radioisotope at a specific position in the molecule. This is a crucial technique for creating radiotracers for non-clinical research applications, such as in vitro binding assays and preclinical imaging studies like Positron Emission Tomography (PET).

This compound is an ideal precursor for introducing radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) onto the aromatic ring. The standard method for this transformation is electrophilic radioiododestannylation. In this reaction, the tributylstannyl group is replaced by a radioactive iodine atom, typically using an oxidizing agent like Chloramine-T or Iodogen in the presence of a radioactive iodide salt (e.g., Na[¹²³I]).

This late-stage introduction of the radioisotope is highly advantageous as it minimizes the handling of radioactive materials throughout a multi-step synthesis and allows for the rapid production of the final radiotracer, which is critical given the short half-lives of many isotopes used in PET imaging. While specific preclinical studies employing a radiolabeled version derived directly from this compound are not detailed in the reviewed literature, the methodology is well-established for analogous tributylstannyl-aryl precursors used in the development of novel PET tracers. Therefore, this compound represents a key synthetic intermediate for the potential creation of novel ¹⁸F- or radioiodine-labeled tracers for preclinical evaluation of biological targets.

Advanced Methodological Developments and Future Research Directions

Strategies for Reducing Organotin Waste and Recycling

A significant drawback of using organostannanes, including Tributyl(4-fluoro-3-methylphenyl)stannane, in cross-coupling reactions is the generation of stoichiometric amounts of organotin byproducts, which are often toxic and difficult to separate from the desired products. To mitigate these issues, several strategies for waste reduction and recycling are being actively explored.

One approach involves the use of catalytic amounts of the organotin reagent with in situ recycling. This can be achieved by employing a metal hydride reagent that regenerates the organostannane from the tin halide byproduct formed during the catalytic cycle. Another strategy focuses on the facile removal of tin-containing byproducts after the reaction. This includes converting the byproducts into insoluble polymeric tin fluorides, which can be easily filtered off.

The use of "green solvents" like ionic liquids and polar solvents can also facilitate the separation of nonpolar organotin waste from the more polar product. Furthermore, the design of modified organotin reagents, such as those bearing polar groups or fluorous tags, allows for selective extraction. Solid-supported organotin reagents offer a promising alternative, where the tin species is immobilized on a polymer, simplifying its removal post-reaction. Adsorption-flocculation processes using materials like clay-based adsorbents and powdered activated carbon have also been shown to be effective in removing organotin compounds from waste streams.

| Strategy | Description |

| Catalytic amount with in situ recycling | Utilizes a metal hydride to regenerate the organostannane from its byproduct. |

| Conversion to insoluble polymers | Tin byproducts are converted to easily filterable polymeric tin fluorides. |

| Use of "green solvents" | Employs ionic liquids or polar solvents to facilitate separation of nonpolar tin waste. |

| Modified organotin reagents | Reagents with polar or fluorous tags for selective extraction. |

| Solid-supported reagents | Immobilization of the organotin on a polymer support for easy removal. |

| Adsorption-flocculation | Use of adsorbents like clay and activated carbon to remove organotin waste. |

Development of More Sustainable Organostannane Chemistry

The pursuit of sustainability in organostannane chemistry extends beyond waste management to the very synthesis of these compounds. The development of greener, more atom-economical methods for preparing organostannanes is a key area of research.

Catalytic Metalation Strategies

Traditionally, the synthesis of aryl stannanes like this compound involves the reaction of a trialkyltin halide with a pre-formed organometallic reagent, such as an aryllithium or Grignard reagent. These methods, while effective, often require harsh reaction conditions and are not always compatible with a wide range of functional groups.

Exploration of Novel Reaction Manifolds

Beyond traditional cross-coupling reactions, researchers are exploring novel ways to activate and utilize the reactivity of aryl-tin compounds. These new reaction manifolds have the potential to unlock unprecedented chemical transformations.

Photo- or Electrochemical Approaches to Aryl-Tin Reactivity

Photo- and electrochemical methods offer unique opportunities to modulate the reactivity of organostannanes. Metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis, has emerged as a powerful tool for forging new bonds under mild conditions. This dual catalytic approach can generate radical intermediates from organostannanes, which can then participate in novel coupling reactions that are inaccessible through traditional two-electron pathways. For instance, the generation of an aryl radical from an aryl-tin compound via photoredox catalysis could enable its use in C-H functionalization or other radical-mediated transformations.

Electrochemical methods also hold promise for activating organotin compounds. The electrochemical reduction or oxidation of aryl-tin species can generate reactive intermediates that can then engage in a variety of chemical reactions. While the electrochemistry of organotin compounds has been studied, its application in synthetic methodology is an area ripe for further exploration.

Expanding the Substrate Scope of Fluorinated Organostannanes

Fluorinated organostannanes, such as this compound, are valuable reagents for introducing fluorinated aryl motifs into complex molecules. The presence of fluorine can significantly alter the biological and material properties of a compound. Therefore, expanding the scope of reactions in which these reagents can participate is of great interest.

Current research focuses on developing more robust and versatile cross-coupling protocols that can tolerate a wider array of functional groups on both the organostannane and the coupling partner. This includes the use of novel palladium catalysts and ligands that can facilitate challenging couplings, such as those involving sterically hindered substrates or traditionally unreactive electrophiles. Furthermore, the development of new synthetic methods for accessing a wider variety of functionalized fluorinated organostannanes is crucial for expanding their utility in medicinal chemistry, agrochemistry, and materials science. The silver-mediated fluorination of functionalized aryl stannanes represents a significant advancement, allowing for the late-stage introduction of fluorine into complex molecules.

Theoretical Predictions and Experimental Validation of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and selectivity of organometallic reactions, including those involving organostannanes.

Theoretical studies have provided valuable insights into the mechanism of the Stille cross-coupling reaction. For example, DFT calculations have been used to compare the energies of different mechanistic pathways for the crucial transmetalation step, such as the open and cyclic transition states. These studies help to explain how factors like the nature of the ligands, the solvent, and the structure of the organostannane and the electrophile can influence the reaction outcome.

By modeling the transition states of key elementary steps, such as oxidative addition, transmetalation, and reductive elimination, researchers can predict which substrates are likely to be reactive and what the stereochemical and regiochemical outcomes of a reaction will be. This predictive power can guide the design of new catalysts and reaction conditions to achieve desired transformations with high efficiency and selectivity. The interplay between theoretical predictions and experimental validation is crucial for advancing the field of organostannane chemistry, enabling the rational design of more effective and sustainable synthetic methods.

Q & A

Basic: What are the standard synthetic routes for Tributyl(4-fluoro-3-methylphenyl)stannane, and how can purity be validated?

Methodological Answer:

this compound is typically synthesized via transmetallation or nucleophilic substitution. A common approach involves reacting tributyltin chloride with a Grignard reagent derived from 4-fluoro-3-methylbromobenzene under inert conditions. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS), ensuring >98% purity (as in and ). For trace tin impurities, inductively coupled plasma mass spectrometry (ICP-MS) is recommended.

Advanced: How can reaction conditions be optimized for Stille couplings using this stannane to minimize homocoupling byproducts?

Methodological Answer:

Homocoupling is a common challenge. Optimize by:

- Catalyst selection: Use Pd(PPh₃)₄ or Pd₂(dba)₃ with AsPh₃ as a ligand to enhance selectivity.

- Solvent system: Polar aprotic solvents like DMF or THF improve solubility and reduce side reactions.

- Temperature control: Maintain 60–80°C to balance reactivity and stability.

- Oxygen-free environment: Rigorous degassing with N₂/Ar prevents oxidative byproducts (similar to condensation protocols in ).

Validate outcomes using ¹⁹F NMR to track fluorine retention and GC-MS for byproduct analysis.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and butyltin groups (δ 0.8–1.6 ppm).

- ¹¹⁹Sn NMR: Confirm tin environment (δ –50 to –200 ppm, depending on coordination).

- FTIR: Detect Sn-C bonds (450–550 cm⁻¹) and aryl-F stretches (1200–1250 cm⁻¹).

- High-resolution mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) (as in and ).

Advanced: How does the 4-fluoro-3-methylphenyl group influence the compound’s stability during long-term storage?

Methodological Answer:

The electron-withdrawing fluorine substituent increases oxidative stability but may enhance hydrolytic sensitivity. Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Monitor stability via periodic GC analysis and compare with analogs lacking fluorine (e.g., methoxy-substituted stannanes in ).

Data Contradiction: How to resolve discrepancies in reported yields for cross-couplings using this stannane under varying catalytic systems?

Methodological Answer:

Systematically test variables:

- Catalyst loading: Vary Pd(0) from 1–5 mol%.

- Additives: Include LiCl (2–4 eq) to stabilize intermediates.

- Substrate ratios: Optimize stannane:electrophile ratios (1:1 to 1:1.2).

Use design-of-experiments (DoE) software to analyze interactions. Conflicting data may arise from trace oxygen or moisture; replicate under strictly anhydrous/anaerobic conditions (referenced in and ).

Advanced: What role does the fluorine substituent play in directing regioselectivity during cross-coupling reactions?

Methodological Answer:

The fluorine atom’s meta-directing effect and electronegativity alter electron density, favoring coupling at specific aryl positions. Compare with non-fluorinated analogs (e.g., 3-methylphenyl derivatives) via Hammett σ constants or DFT calculations to quantify electronic effects. Experimental validation with X-ray crystallography or NOE NMR can confirm regiochemical outcomes (as in and ).

Basic: How to detect and quantify organotin impurities in this compound?

Methodological Answer:

- GC-MS: Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Compare retention times against tributyltin chloride or dibutyltin dichloride standards.

- ¹¹⁹Sn NMR: Identify Sn-containing impurities via chemical shift deviations ( ).

- ICP-MS: Quantify total tin content (detection limit ~0.1 ppb).

Advanced: What strategies improve the solubility of this stannane in non-polar reaction media?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.